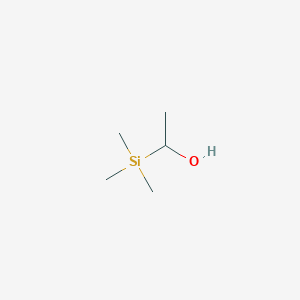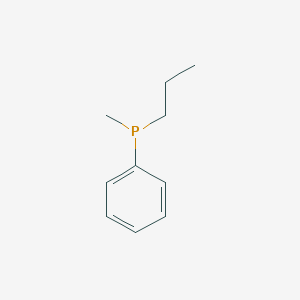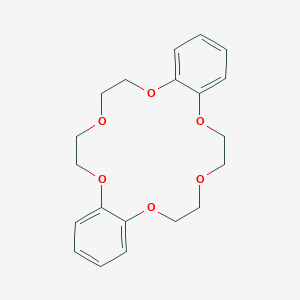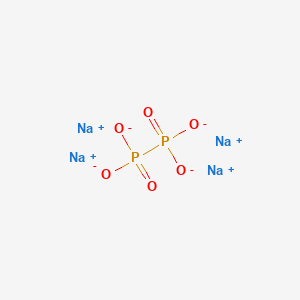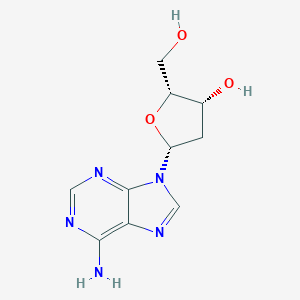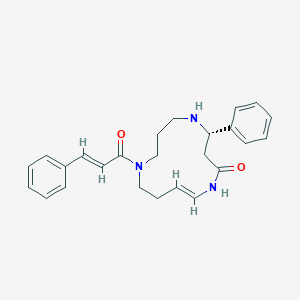
1,3,5-Triazine, 2,4,6-tris(2-methyl-1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris(2-methyl-1-aziridinyl)-, commonly known as TMAZ, is a synthetic organic compound that has been widely studied due to its potential applications in various fields. TMAZ belongs to the family of triazines, which are known for their diverse range of biological activities.
Mecanismo De Acción
TMAZ exerts its biological effects through the formation of DNA adducts, which can lead to DNA damage and cell death. TMAZ has been shown to preferentially target rapidly dividing cells, such as cancer cells, due to their increased susceptibility to DNA damage. TMAZ has also been shown to inhibit the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects.
Biochemical and Physiological Effects
TMAZ has been shown to induce a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. TMAZ has also been shown to modulate the expression of genes involved in DNA repair and cell signaling pathways. In addition, TMAZ has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMAZ has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, TMAZ also has some limitations, such as its potential toxicity and the need for specialized equipment and training to handle the compound safely.
Direcciones Futuras
There are several potential future directions for research on TMAZ. One area of interest is the development of TMAZ derivatives with improved efficacy and reduced toxicity. Another area of interest is the exploration of TMAZ as a potential treatment for drug-resistant infections. Additionally, TMAZ may have applications in the development of new materials with unique properties. Further research is needed to fully explore the potential of TMAZ in these and other areas.
Conclusion
In conclusion, TMAZ is a synthetic organic compound that has been extensively studied for its potential applications in various fields. TMAZ has been shown to have cytotoxic effects on cancer cells, antimicrobial activity against pathogens, and potential applications in materials science. TMAZ exerts its biological effects through the formation of DNA adducts, which can lead to DNA damage and cell death. TMAZ has several advantages for use in lab experiments, but also has some limitations. Future research on TMAZ may lead to the development of new treatments for cancer and drug-resistant infections, as well as new materials with unique properties.
Métodos De Síntesis
TMAZ can be synthesized through a multistep process involving the reaction of 2-methylaziridine with cyanuric chloride. The resulting intermediate is then reacted with 2-methylaziridine again to yield TMAZ. The synthesis of TMAZ has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TMAZ has been extensively studied for its potential applications in cancer therapy, due to its ability to induce DNA damage and inhibit cell proliferation. TMAZ has also been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In addition, TMAZ has been investigated for its potential use in materials science, such as in the synthesis of polymers and coatings.
Propiedades
Número CAS |
13009-91-1 |
|---|---|
Fórmula molecular |
C12H18N6 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
IRIIKYVSZMJVNX-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
SMILES canónico |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
Otros números CAS |
20662-49-1 20708-31-0 13009-91-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

